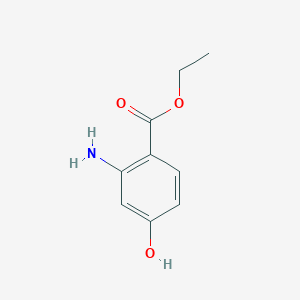

Ethyl 2-amino-4-hydroxybenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-amino-4-hydroxybenzoate , also known as ethylparaben , is an organic compound with the chemical formula C9H10O3 . It belongs to the class of parabens, which are widely used as effective preservatives in cosmetic and pharmaceutical products. In the food industry, they are recognized as additives E214, E216, and E218 .

Synthesis Analysis

Ethylparaben is synthesized through an acid-base reaction or esterification process. Specifically, it is formed by esterifying 4-hydroxybenzoic acid with ethyl alcohol (ethanol) in the presence of an acidic catalyst. The reaction occurs under thermodynamic control, resulting in the formation of ethylparaben .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Occurrence, Fate, and Behavior in Aquatic Environments

Ethyl 2-amino-4-hydroxybenzoate, as part of the paraben family, is extensively used in cosmetics, pharmaceuticals, and food products due to its antimicrobial properties. A review by Haman et al. (2015) in Water Research highlights the environmental impact of parabens, including Ethyl 2-amino-4-hydroxybenzoate, focusing on their occurrence, fate, and behavior in aquatic environments. Despite wastewater treatments effectively reducing paraben concentrations, these compounds persist at low levels in effluents and are ubiquitous in surface water and sediments. This persistence is attributed to the continuous introduction of paraben-based products into the environment. The study also discusses the formation of chlorinated by-products of parabens, which exhibit more stability and persistence, necessitating further research on their toxicity (Haman, Dauchy, Rosin, & Munoz, 2015).

Antioxidant Activity and Analytical Methods

Ethyl 2-amino-4-hydroxybenzoate's potential antioxidant activity is an area of growing interest. Munteanu and Apetrei (2021) reviewed analytical methods for determining antioxidant activity, which could apply to Ethyl 2-amino-4-hydroxybenzoate. The review presents various tests, such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) test, used to assess the antioxidant activity of compounds. Such methods are crucial for understanding the antioxidant properties of Ethyl 2-amino-4-hydroxybenzoate and its implications in fields ranging from food engineering to pharmaceuticals (Munteanu & Apetrei, 2021).

Protein Dynamics and Electrostatics

The study of Ethyl 2-amino-4-hydroxybenzoate's effects on protein dynamics and electrostatics is essential for understanding its mechanism of action in biological systems. Entsch, Cole, and Ballou (2005) reviewed the function of para-hydroxybenzoate hydroxylase, an enzyme involved in the metabolism of para-hydroxybenzoic acid derivatives like Ethyl 2-amino-4-hydroxybenzoate. Their review in Archives of Biochemistry and Biophysics details how conformational changes within the enzyme's structure facilitate the catalytic process, offering insights into how Ethyl 2-amino-4-hydroxybenzoate and similar compounds might influence enzyme activity and protein function (Entsch, Cole, & Ballou, 2005).

Health Aspects and Environmental Impact

A critical review of the health aspects of methyl paraben by Soni et al. (2002) in Food and Chemical Toxicology provides insights into the metabolism, toxicity, and health implications of parabens, which can be extrapolated to Ethyl 2-amino-4-hydroxybenzoate. The review discusses the degradation products of parabens, their absorption, and rapid excretion without evidence of accumulation. Despite being considered practically non-toxic, the potential for endocrine-disrupting effects and the formation of toxic metabolites necessitates further investigation into their health impacts (Soni, Taylor, Greenberg, & Burdock, 2002).

Safety And Hazards

Propriétés

IUPAC Name |

ethyl 2-amino-4-hydroxybenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-2-13-9(12)7-4-3-6(11)5-8(7)10/h3-5,11H,2,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGHGQZRMZWEOHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-amino-4-hydroxybenzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2917726.png)

![Tert-butyl 4-[4-(methylcarbamoyl)phenyl]piperazine-1-carboxylate](/img/structure/B2917730.png)

![13-(2-methoxyethyl)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione](/img/structure/B2917731.png)

![N-(5-chloro-2-methylphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2917733.png)

![(4-Ethoxyphenyl)-[4-(4-fluorophenyl)sulfonylquinolin-3-yl]methanone](/img/structure/B2917737.png)

![tert-Butyl N-{[2-(methylamino)phenyl]methyl}carbamate](/img/structure/B2917741.png)

![N-[(2,2-Difluorospiro[2.4]heptan-1-yl)methyl]prop-2-enamide](/img/structure/B2917747.png)